molecular formula C8H10N4O2 B15240660 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile

Cat. No.: B15240660
M. Wt: 194.19 g/mol
InChI Key: YCUJMTHUXCAEQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile typically involves the reaction of 5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with butanenitrile under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

4-(5-amino-2,4-dioxopyrimidin-1-yl)butanenitrile

InChI

InChI=1S/C8H10N4O2/c9-3-1-2-4-12-5-6(10)7(13)11-8(12)14/h5H,1-2,4,10H2,(H,11,13,14)

InChI Key

YCUJMTHUXCAEQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCCC#N)N

Origin of Product

United States

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